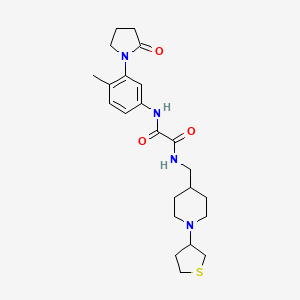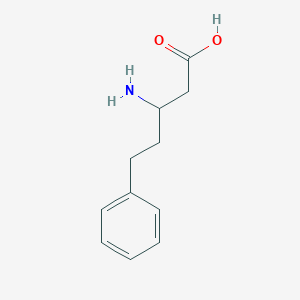
3-(2-Anilinoethyl)-1,3-thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the aniline and thiazolidinedione functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups within the molecule.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the aniline and thiazolidinedione functional groups. Anilines are known to undergo reactions such as acylation, alkylation, and diazotization. Thiazolidinediones can participate in various reactions depending on the substitution pattern and reaction conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar thiazolidinedione moiety could impact its solubility in different solvents.科学的研究の応用
Dual Inhibitor of Raf/MEK/ERK and PI3K/Akt Signaling Pathways
A thiazolidine-2,4-dione derivative was identified as a dual inhibitor of the Raf/MEK/ERK and PI3K/Akt signaling cascades, showing potential as a lead compound for developing novel dual signaling pathway inhibitors and anticancer agents. This compound inhibited cell proliferation, induced early apoptosis, and arrested cells in the G(0)/G(1) phase in human leukemia U937 cells (Li et al., 2010).
Regio-Controlled Nucleophilic Attack
Research on the regioselective ring opening of thiazolidine derivatives using α-amino acids under aqueous conditions led to the one-pot synthesis of novel thiazolidine-2,4-dione analogues. These compounds could serve as building blocks for further chemical synthesis and drug development (Brouillette et al., 2009).
Novel Synthesis and Characterization
A study reported the synthesis of a new thiazolidine-2,4-dione derivative through a cost-effective approach, highlighting its potential utility in medicinal chemistry for developing drug-like small molecules (Holota et al., 2022).
Molecular Structure and Hydration Studies
A detailed investigation on the structure of thiazolidine-2,4-dione and its derivatives using DFT analysis provided insights into their molecular properties, hydration effects, and potential implications for drug design (Safi, 2016).
Mechanism of Anodic N-N Bond Formation
The electrochemical synthesis involving thiazolidine-2,4-dione derivatives unveiled insights into the mechanism of N-N bond formation, offering a sustainable approach to accessing medicinally relevant structures (Gieshoff et al., 2017).
Antimicrobial Activity
Thiazolidine-2,4-dione derivatives were synthesized and evaluated for their antimicrobial activities, presenting a promising avenue for the development of new antimicrobial agents (Jat et al., 2006).
ERK1/2 Inhibitors
A series of thiazolidine-2,4-dione analogs were synthesized to explore their potential as substrate-specific ERK1/2 inhibitors, indicating the significance of substitution patterns for enhancing biological activity (Li et al., 2009).
Safety and Hazards
As with any chemical compound, the safety and hazards associated with “3-(2-Anilinoethyl)-1,3-thiazolidine-2,4-dione” would depend on factors such as its reactivity, toxicity, and handling procedures. Without specific information, it’s important to handle this compound using standard laboratory safety protocols .
将来の方向性
特性
IUPAC Name |
3-(2-anilinoethyl)-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c14-10-8-16-11(15)13(10)7-6-12-9-4-2-1-3-5-9/h1-5,12H,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZASIHYMBNWXJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)S1)CCNC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Ethyl 1-(2-chlorophenyl)-4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2607629.png)
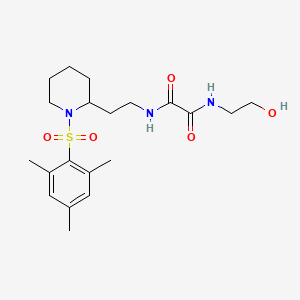

![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(5-cyclopropylisoxazol-3-yl)methanone](/img/structure/B2607632.png)


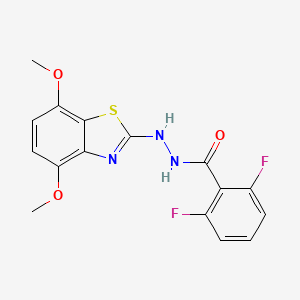

![1-(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)sulfonyl)ethanone](/img/structure/B2607641.png)
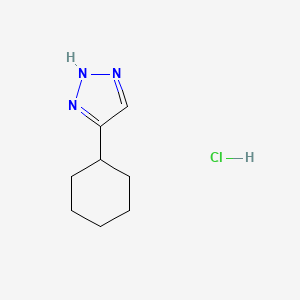
![(E)-N-[2-(3,4-Dihydro-1H-isochromen-1-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2607644.png)

